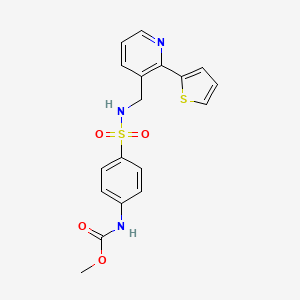
methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . It also contains a thiophene, which is a heterocyclic compound with the formula C4H4S, and is structurally similar to benzene .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carbamate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Carbamates, pyridines, and thiophenes all undergo a variety of chemical reactions. Carbamates can react with amines to form ureas, and can be hydrolyzed to form alcohols and isocyanates . Pyridines can participate in electrophilic and nucleophilic substitution reactions, and can be hydrogenated to form piperidines . Thiophenes can undergo electrophilic aromatic substitution, and can be oxidized to form thiophene S-oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carbamates, pyridines, and thiophenes are all stable under normal conditions, but can react with strong oxidizing agents . They are also typically soluble in common organic solvents .Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic c–h…π, and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, this compound has also been shown to have limited stability in solution, which can make it difficult to use in lab experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate. One area of interest is the development of more stable analogs of this compound that can be used in lab experiments and potentially in clinical trials. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to this compound treatment. Finally, combination therapy studies with this compound and other cancer treatments, such as chemotherapy and radiation therapy, should be conducted to determine the optimal treatment regimen.
Synthesemethoden
The synthesis of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves several steps, starting with the reaction of 3-bromopyridine-2-carboxaldehyde with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)pyridine-3-carboxaldehyde. This intermediate is then reacted with methyl 4-aminobenzoate to form the key intermediate, which is subsequently reacted with sulfamoyl chloride to form this compound. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
methyl N-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-6-8-15(9-7-14)27(23,24)20-12-13-4-2-10-19-17(13)16-5-3-11-26-16/h2-11,20H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSWQGCGCPBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B2907210.png)
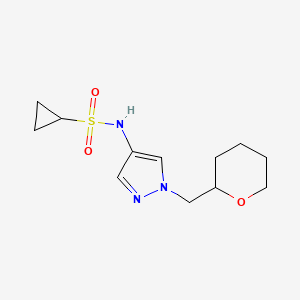
![2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/structure/B2907212.png)

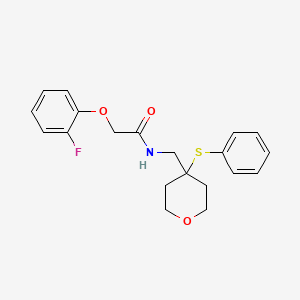
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2907218.png)
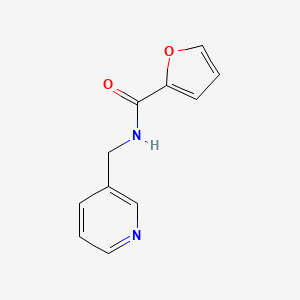
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde](/img/structure/B2907221.png)
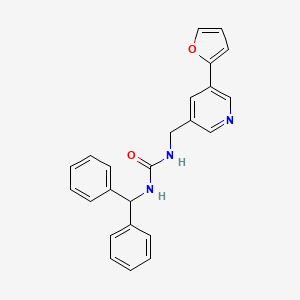
![9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2907226.png)
![2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid](/img/structure/B2907227.png)

![5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2907232.png)
